molecular formula C6H3F4N B1331599 5-Fluoro-2-(trifluoromethyl)pyridine CAS No. 936841-73-5

5-Fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1331599
M. Wt: 165.09 g/mol
InChI Key: URVIJEPCSODFNU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3F4N . It has a molecular weight of 165.09 . It is a solid substance at room temperature and is stored in a refrigerator .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(trifluoromethyl)pyridine is 1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H . The InChI key is URVIJEPCSODFNU-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=NC=C1F)C(F)(F)F .


Chemical Reactions Analysis

Trifluoromethylpyridines are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

5-Fluoro-2-(trifluoromethyl)pyridine has a molecular weight of 165.09 g/mol . It has a XLogP3-AA value of 1.9 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are 165.02016175 g/mol . The topological polar surface area of this compound is 12.9 Ų . The complexity of this compound is 133 .

Scientific Research Applications

Synthesis of Polysubstituted and Fused Pyridines

5-Fluoro-2-(trifluoromethyl)pyridine is valuable in synthesizing various polysubstituted and fused pyridines. A study by Song et al. (2016) introduced a one-pot reaction sequence for synthesizing di-, tri-, tetra-, and pentasubstituted pyridines and fused pyridines, using a 2-fluoro-1,3-dicarbonyl-initiated Michael addition. This method allows for the regioselective synthesis of these compounds under transition-metal catalyst-free conditions (Song et al., 2016).

Pesticide Synthesis

Lu Xin-xin (2006) noted the significance of 5-Fluoro-2-(trifluoromethyl)pyridine in the field of agrochemicals, particularly in synthesizing pesticides. This research reviewed the synthesis processes of 2,3-dichloro-5-trifluoromethyl pyridine, a crucial derivative in pesticide production (Lu Xin-xin, 2006).

Fluorine-Containing Pyridine Derivatives

Suzuki et al. (2007) explored the synthesis of fluorine-containing pentasubstituted pyridine derivatives. This study focused on regioselective synthesis with good yields, highlighting the potential of 5-Fluoro-2-(trifluoromethyl)pyridine in developing novel chemical structures (Suzuki et al., 2007).

Antimicrobial and Antitumor Applications

Vural and Kara (2017) investigated the spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, for potential antimicrobial and antitumor applications. Their research involved density functional theory (DFT) studies and explored its interaction with DNA and antimicrobial activities (Vural & Kara, 2017).

Safety And Hazards

The safety information for 5-Fluoro-2-(trifluoromethyl)pyridine includes pictograms GHS02, GHS07 . The signal word is Danger . The hazard statements include H225, H315, H319, H335 . The precautionary statements include P210, P261, P305, P338, P351 .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVIJEPCSODFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650508
Record name 5-Fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)pyridine

CAS RN

936841-73-5
Record name 5-Fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org
SPS Rao, MK Gould, J Noeske, M Saldivia, RS Jumani… - Science, 2023 - science.org
Millions who live in Latin America and sub-Saharan Africa are at risk of trypanosomatid infections, which cause Chagas disease and human African trypanosomiasis (HAT). Improved …
Number of citations: 5 www.science.org
F Stazi, W Maton, D Castoldi, P Westerduin… - …, 2010 - thieme-connect.com
Various approaches to [2-fluoro-4-(trifluoromethyl) phenyl] acetonitrile were investigated. Two of these methods were selected and applied to a variety of electron-deficient substrates, …
Number of citations: 10 www.thieme-connect.com
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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